molecular formula C14H20ClNO2 B1374570 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-13-5

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1374570
CAS No.: 1220021-13-5
M. Wt: 269.77 g/mol
InChI Key: ZZSBMUWCTPYIMG-UHFFFAOYSA-N
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Description

“1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride” is a compound that contains a piperidine ring. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C14H20ClNO2. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has been utilized in microwave-assisted synthesis. Its derivatives have shown significant antibacterial activity. This demonstrates its potential in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

A derivative of this compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. Although it showed potential in vitro, subacute toxicity evaluations indicated an unfavorable therapeutic ratio (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Synthesis of Piperidine-Containing Pyrimidine Imines and Thiazolidinones

Research indicates that derivatives of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone have been used in the synthesis of pyrimidine imines and thiazolidinones, exhibiting good antibacterial activity. This suggests its use in creating compounds with potential medical applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Application in Antileukemic Activity

Novel derivatives of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone have been synthesized and evaluated for their antileukemic activity. Some of these compounds have shown promising results against human leukemic cell lines (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).

Synthesis and Spectroscopic Characterization for Pharmacokinetic Applications

The compound has also been synthesized and characterized using various spectroscopic techniques, with its thermal stability analyzed for pharmacokinetic applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Biochemical Analysis

Biochemical Properties

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may bind to specific receptors or enzymes, altering their activity and influencing biochemical pathways. The nature of these interactions can vary, including enzyme inhibition or activation, receptor binding, and modulation of protein-protein interactions .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It may bind to enzymes or receptors, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects. Threshold effects and dose-response relationships are important considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is essential for determining its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles, affecting its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-[2-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)13-6-2-3-7-14(13)17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSBMUWCTPYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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